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ReACp53

Cat. No.: B1574799
M. Wt: 2617.13
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Description

Role of p53 Aggregation in Cancer Progression

Prion-like Characteristics of p53 Aggregates

Accumulating evidence suggests that mutant p53 proteins can misfold and form amyloid-like aggregates within cancer cells. nih.govnih.govacs.orgresearchgate.net These aggregates exhibit characteristics analogous to prions, infectious proteins known for their ability to self-propagate and induce conformational changes in normally folded proteins. Specifically, mutant p53 aggregates can recruit and induce misfolding in wild-type p53 or other mutant p53 molecules, propagating the aberrant conformation. nih.govacs.orgresearchgate.netresearchgate.net

Experimental findings support this prion-like behavior. Studies have shown that p53 aggregates can penetrate cells and subsequently co-aggregate with endogenous p53 protein, further demonstrating their capacity for self-propagation and conformational transmission. nih.govplos.org This aggregation process often follows a seed-nucleation model, where an initial misfolded p53 molecule acts as a template, promoting the aggregation of other p53 molecules. nih.gov The presence of such amyloid aggregates has been detected in various tumor tissues, highlighting the pathological relevance of this prion-like phenomenon in cancer development. nih.govresearchgate.net

Impact on Wild-Type p53 Functionality

The formation of mutant p53 aggregates has a profound impact on the functionality of wild-type p53, primarily through a dominant-negative effect. researchgate.netresearchgate.netnih.govnih.govnih.govpnas.org In cells heterozygous for TP53 mutations, the misfolded mutant p53 can co-aggregate with and sequester the functional wild-type p53 protein. nih.govresearchgate.netresearchgate.netnih.gov This sequestration effectively inactivates the tumor suppressive capabilities of the wild-type protein, even in its presence.

The dominant-negative effect extends beyond wild-type p53, as mutant p53 aggregates have also been shown to interact with and inactivate other p53 family members, such as p63 and p73. nih.govnih.govoncotarget.com These interactions further compromise the cellular tumor suppressive network. Consequently, the loss of functional p53, driven by the dominant-negative effect of mutant p53 aggregates, contributes significantly to cancer progression, including enhanced cell proliferation, increased invasiveness, and resistance to conventional therapies. researchgate.netnih.gov This mechanism underscores the importance of targeting p53 aggregation as a therapeutic strategy.

Emerging Strategies for Mutant p53 Reactivation in Academic Research

Given the high frequency of TP53 mutations in human cancers and the detrimental effects of mutant p53 aggregation, reactivating mutant p53 has emerged as a promising therapeutic strategy in academic research. nih.govnih.govmdpi.comresearchgate.net Various approaches are being explored, including the development of small molecules and peptides designed to restore wild-type p53 function.

ReACp53: A Designed Inhibitor of p53 Aggregation

Among the novel compounds investigated, this compound stands out as a cell-permeable peptide specifically designed to inhibit p53 amyloid formation and reactivate mutant p53. aacrjournals.orgselleckchem.commedchemexpress.com Its rational design is based on the LTIITLE amyloid adhesive segment (amino acids 252-258) of p53, which is crucial for p53 aggregation. nih.govaacrjournals.orgaacrjournals.orgbiorxiv.org

Mechanism of Action

This compound functions by directly targeting the amyloid aggregates of mutant p53. It is designed to mask the aggregation-prone core segment (p53 252-258), thereby preventing further aggregation of p53 molecules. nih.govnih.govbiorxiv.orgrsc.org This action shifts the folding equilibrium of the mutant protein towards a functional, wild-type-like conformation. nih.gov Beyond disrupting aggregates, this compound has been observed to induce the binding of Mdm2 and Bax to the p53 protein, which can lead to the degradation of mutant p53 or the restoration of its nuclear function as a transcription factor. nih.gov This dual mechanism allows this compound to not only prevent the detrimental effects of aggregation but also to reinstate p53's critical role in gene regulation and apoptosis. nih.govnih.gov

Detailed Research Findings

Extensive research has demonstrated the efficacy of this compound in various preclinical models:

In vitro Studies:

this compound effectively prevented p53 aggregation in laboratory settings and in cells derived from patients with High-Grade Serous Ovarian Carcinomas (HGSOC). nih.govaacrjournals.org

Treatment with this compound induced cell death, including apoptosis and necroptosis, and arrested cell-cycle progression in HGSOC cell lines. aacrjournals.org

It restored the nuclear function of mutant p53, leading to the regulation of cell cycle-related gene expressions, such as increased p21 and reduced cyclin E, and elevated p21 transcripts. nih.govaacrjournals.org

In p53-mutant prostate cancer cells, this compound significantly reduced DNA synthesis and inhibited cell proliferation. nih.gov

Furthermore, this compound was shown to restore sensitivity to cisplatin (B142131) in human lung cancer cell lines expressing an exogenous p53R282W mutation. mdpi.com

Organoid Cultures:

In three-dimensional organoid cultures, this compound specifically induced cell death in HGSOC cells harboring aggregating mutant p53, while sparing cells with normally folded wild-type p53. ovariancancernewstoday.comnih.govaacrjournals.org

RNA sequencing analyses of these organoids revealed that this compound treatment led to the upregulation of several p53 target genes, including p21, GADD45B, PUMA, THBS1, NOXA, and DRAM1, all of which are involved in cell proliferation and cell death pathways. aacrjournals.org

In vivo Studies:

In animal models, this compound demonstrated good tolerability and stability. nih.govaacrjournals.org

It significantly reduced tumor volume in HGSOC xenograft models and a physiologic intraperitoneal disseminated disease model. ovariancancernewstoday.comnih.govaacrjournals.org

Similar inhibitory effects on xenograft tumor growth were observed in prostate cancer and pancreatic cancer models. nih.govmdpi.com

A notable finding was the enhanced efficacy and extended survival observed when this compound was combined with carboplatin (B1684641) in mice bearing OVCAR3 intraperitoneal xenografts, suggesting a synergistic therapeutic potential. mdpi.comnih.gov

The following table summarizes key in vitro and in vivo findings related to this compound:

Study TypeModel SystemKey Findings of this compound TreatmentRelevant Citations
In vitroHGSOC cell lines, Patient-derived HGSOC cellsPrevents p53 aggregation, induces apoptosis & necroptosis, blocks cell-cycle progression. Restores nuclear function of mutant p53. nih.govaacrjournals.orgaacrjournals.org
In vitrop53-mutant Prostate Cancer cellsReduces DNA synthesis, inhibits cell proliferation. Restores transcriptional effects of p53. nih.govresearchgate.net
In vitroLung Cancer cells (p53R282W mutation)Restores sensitivity to cisplatin. mdpi.com
OrganoidHGSOC organoids (aggregating mutant p53)Induces cell death, upregulates p53 target genes (p21, PUMA, etc.). ovariancancernewstoday.comnih.govaacrjournals.org
In vivoHGSOC xenograft modelsReduces tumor volume, well-tolerated, stable. ovariancancernewstoday.comnih.govaacrjournals.org
In vivoProstate Cancer xenograftsInhibits xenograft tumor growth. nih.gov
In vivoPancreatic Cancer xenograftsProhibits growth of xenografts. mdpi.com
In vivoOVCAR3 intraperitoneal xenografts (with Carboplatin)Enhanced tumor cell targeting, extended survival (synergistic effects). mdpi.comnih.gov

Properties

Molecular Formula

C₁₀₈H₂₀₆N₅₂O₂₄

Molecular Weight

2617.13

sequence

One Letter Code: HRRRRRRRRRRPILTRITLE-OH

Origin of Product

United States

Reacp53: Design Principles and Structural Basis of Action

Conceptual Design of ReACp53 as an Anti-Aggregation Peptide

This compound is a meticulously designed 17-residue peptide inhibitor developed to specifically target and inhibit the aggregation of mutant p53 nih.govnih.govresearchgate.netsemanticscholar.orgnih.govwebsite-files.com. Its conceptual design is rooted in understanding the amyloidogenic properties of p53 and leveraging cell-penetrating capabilities.

Derivation from p53 Amyloidogenic Segments

The design of this compound is directly derived from the aggregation-prone segments found within the p53 DNA-binding domain (DBD) nih.govamegroups.cnnih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.org. Computational tools like ZipperDB have identified residues 252-258 (LTIITLE) and 251-257 as particularly susceptible to forming amyloid adhesive segments, often referred to as steric zippers nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.org. These segments are known to be necessary and sufficient to drive p53 aggregation in cellular contexts nih.govresearchgate.net. The hydrophobic isoleucine at position 254 (I254) within this segment is critical for p53 aggregation nih.govfrontiersin.org. A key modification in this compound involves the replacement of this hydrophobic isoleucine (I254) with an arginine residue (I254R mutation) nih.govfrontiersin.orgmdpi.com. This substitution is hypothesized to inhibit the aggregation tendency by shielding the segment and promoting a functional, wild-type-like folding state of p53 nih.govfrontiersin.org.

Incorporation of Cell-Penetrating Motifs

To ensure its therapeutic efficacy, this compound was engineered as a cell-penetrating peptide (CPP) nih.govashpublications.orgrsc.orgresearchgate.netsemanticscholar.orgnih.govfrontiersin.orgmdpi.comabcam.comnih.gov. This is achieved through the incorporation of an N-terminal polyarginine tag (R9) mdpi.comsemanticscholar.orgnih.govwebsite-files.commdpi.comabcam.com. This polyarginine motif facilitates the peptide's entry into cells, allowing it to reach its intracellular targets. A three-residue linker, derived from the p53 sequence (RPI), connects the polyarginine tag to the core inhibitory peptide sequence mdpi.comsemanticscholar.orgwebsite-files.commdpi.com.

Molecular Architecture and Specificity

This compound's molecular architecture is designed to specifically interact with and counteract the aggregation of misfolded p53.

Targeting of Aggregation-Prone Segments within the p53 DNA-Binding Domain (e.g., 252-258, 180-233)

This compound primarily targets the aggregation-prone segment spanning residues 252-258 (LTIITLE) within the p53 DNA-binding domain nih.govamegroups.cnnih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.org. This segment is typically buried in properly folded p53 but becomes exposed upon conformational changes induced by mutations, leading to amyloid-like protein aggregation frontiersin.orgfrontiersin.org. Beyond the 252-258 segment, molecular dynamics simulations have revealed that this compound also specifically binds to the fragment encompassing residues 180-233 of the aggregation-prone R175H mutant p53 core domain (p53C) researchgate.netrsc.orgnih.gov. This binding protects the highly aggregation-prone fragment (residues 182-213) from exposure to the aqueous environment, thereby preventing its self-assembly researchgate.netrsc.org.

Hydrophobic Interactions and Salt Bridges in Binding

The specific binding of this compound to p53 is mediated by a combination of strong hydrophobic interactions and salt bridges researchgate.netrsc.orgnih.govsmolecule.com. Molecular dynamics simulations have identified that this compound forms robust hydrophobic interactions with residues such as Leucine 188 (L188) and Leucine 201 (L201) in the p53 R175H mutant researchgate.netrsc.orgnih.gov. Additionally, this compound establishes salt bridges or hydrogen bonds with negatively charged residues including Aspartate 186 (D186), Glutamate 198 (E198), Aspartate 204 (D204), Glutamate 221 (E221), and Glutamate 224 (E224) researchgate.netrsc.orgnih.gov. These crucial interactions contribute to stabilizing the ordered secondary structure of the p53 core domain and reducing the flexibility of its disordered loops, thereby restoring a more stable conformation researchgate.netrsc.org.

Mechanistic Hypotheses for Aggregation Inhibition

The primary mechanistic hypothesis for this compound's aggregation inhibition centers on its ability to directly interfere with the self-assembly process of misfolded p53. By masking the exposed aggregation-nucleating segments, this compound prevents these "sticky" regions from interacting with identical segments on other destabilized p53 molecules nih.govresearchgate.netfrontiersin.org. This action effectively blocks the aggregation pathway, shifting the dynamic folding equilibrium of p53 towards its functional, wild-type-like soluble state nih.govresearchgate.net.

This restoration of a functional conformation allows p53 to regain its nuclear localization and transcriptional activity nih.govwebsite-files.comnih.govamegroups.org. Studies have shown that this compound treatment can convert mutant p53 from a punctate (aggregated) state into a soluble, wild-type-like form nih.govwebsite-files.commedchemexpress.com. Consequently, this leads to the induction of cell death and a reduction in cell proliferation in cancer cells harboring aggregation-prone mutant p53, while generally having no adverse effect on cells with wild-type p53 nih.govashpublications.orgresearchgate.netsemanticscholar.orgnih.govwebsite-files.comnih.govamegroups.orgmedchemexpress.com. The peptide's ability to stabilize the ordered secondary structure and decrease the flexibility of disordered loops of the p53 R175H mutant further supports its role in restoring a functional conformation and inhibiting aggregation researchgate.netrsc.org.

Molecular and Cellular Mechanisms of Reacp53 Action

Interference with Mutant p53 Aggregation Pathways

Mutant p53 proteins often partially unfold, exposing highly adhesive segments, particularly residues 252-258 within the DNA binding domain, which are prone to self-association and amyloid formation nih.govamegroups.cnnih.govresearchgate.netmdpi.comamegroups.org. ReACp53 is engineered to specifically interact with this aggregation-prone region, preventing the pathological assembly of mutant p53 nih.govresearchgate.netmdpi.comamegroups.org.

This compound functions by masking the critical aggregation-prone segment (LTIITLE, residues 252-258) of destabilized mutant p53 molecules nih.govresearchgate.netamegroups.org. By binding to this segment, this compound effectively blocks the initial steps of aggregation, shifting the dynamic equilibrium towards a functional, soluble, wild-type-like p53 conformation nih.govamegroups.cnresearchgate.net. In vitro experiments, including those using ThT binding and dynamic light scattering, have demonstrated this compound's ability to prevent p53 aggregation mdpi.com. Cellular studies in high-grade serous ovarian carcinoma (HGSOC) patient-derived primary cells, which typically exhibit mutant p53 as punctate aggregates in the cytosol, showed that this compound treatment significantly reduced the formation of these aggregates nih.govresearchgate.net.

Beyond preventing new aggregate formation, research indicates that this compound is also capable of disrupting existing, pre-formed mutant p53 aggregates. In primary cells from HGSOC patients, treatment with this compound caused the dispersal of the punctate, aggregated forms of mutant p53 observed in untreated cells nih.govresearchgate.net. This suggests that this compound can actively disaggregate p53, contributing to the restoration of its functional state nih.govresearchgate.net. An SDS-resistance assay further confirmed that this compound could remarkably reduce SDS-resistant p53 aggregate formation in prostate cancer cell lines like DU145 and CWRR1 nih.gov.

Prevention of Aggregate Formation

Restoration of p53 Transcriptional Activity

The primary goal of interfering with mutant p53 aggregation is to restore its crucial role as a transcription factor. This compound achieves this by enabling the mutant protein to adopt a functional conformation and relocate to its site of action within the cell nih.govresearchgate.net.

In many cancer cells, mutant p53 aggregates accumulate in the cytosol, preventing their proper localization to the nucleus where they exert their transcriptional functions nih.govnih.govamegroups.orgresearchgate.netresearchgate.net. This compound treatment facilitates the nuclear relocalization of mutant p53. Studies in primary cells from HGSOC patients harboring the R248Q mutation showed that while untreated cells exhibited predominantly cytosolic, punctate p53 staining, 16-20 hours of this compound treatment significantly reduced cytosolic puncta, and p53 became detectable in the nucleus in a high percentage of cells nih.govresearchgate.net.

Table 1: Effect of this compound on Mutant p53 Localization in HGSOC Patient Cells nih.govresearchgate.net

Cell StateProportion of Cells with Cytosolic p53 Puncta (%)Proportion of Cells with Nuclear p53 (%)
UntreatedHighLittle
This compound-treated (16-20h)5-2070-100

This shift in localization is a key indicator that this compound restores mutant p53 to a functional form, allowing it to re-engage with its nuclear targets nih.govresearchgate.net.

The restoration of nuclear p53 function by this compound leads to the reactivation of its downstream target genes, which are crucial for tumor suppression nih.govamegroups.cnnih.govaacrjournals.orgamegroups.orgnih.gov. RNA sequencing of organoids derived from HGSOC cells treated with this compound revealed an upregulation of p53 target genes in mutant p53-bearing organoids, but not in wild-type p53 controls nih.govamegroups.cnaacrjournals.orgamegroups.org.

One of the most well-characterized p53 target genes involved in cell cycle regulation is p21 (WAF1/Cip1) nih.govaacrjournals.orgnih.govmdpi.comdovepress.commdpi.com. p21 is a cyclin-dependent kinase inhibitor that mediates p53-induced cell cycle arrest, primarily at the G1/S phase, allowing for DNA repair or preventing the proliferation of damaged cells mdpi.commdpi.com. Research has shown that this compound treatment significantly increases both p21 protein and transcript levels in various mutant p53-carrying cancer cell lines, such as CWRR1 and DU145 prostate cancer cells nih.govresearchgate.netnih.gov. This indicates that this compound effectively restores the transcriptional activation of p21 by mutant p53 nih.gov.

Table 2: Impact of this compound on p21 Expression in Prostate Cancer Cells nih.govresearchgate.net

Cell Line (Mutant p53)p21 Protein Level (Western Blot)p21 Transcript Level (mRNA)
CWRR1Significantly ElevatedIncreased
DU145Slightly ElevatedIncreased
C4-2 (WT p53)Slightly ElevatedIncreased

Beyond p21, this compound treatment has also been shown to upregulate other p53 target genes involved in cell death and proliferation control, including GADD45B, PUMA, THBS1, NOXA, and DRAM1 amegroups.cnaacrjournals.orgamegroups.org. This comprehensive reactivation of p53's transcriptional program underscores this compound's potential to restore broad tumor-suppressive functions in cancers driven by mutant p53 aggregation nih.govamegroups.cnaacrjournals.orgamegroups.org.

Reactivation of p53 Target Gene Expression

Genes Involved in Apoptosis Induction (e.g., PUMA, Bax, GADD45B, NOXA, DRAM1)

This compound treatment leads to the upregulation of several p53 target genes that are critical for inducing apoptosis and regulating cell proliferation aacrjournals.orgaacrjournals.org. Research findings have consistently demonstrated the increased expression of key pro-apoptotic genes:

PUMA (p53-Upregulated Modulator of Apoptosis): mRNA levels of PUMA are notably increased in this compound-treated grafts nih.gov. PUMA is a BH3-only protein that plays a crucial role in initiating apoptosis by promoting the mitochondrial translocation and multimerization of Bax thermofisher.com.

Bax: Increased Bax protein levels have been observed in this compound-treated grafts nih.gov. Bax is a pro-apoptotic member of the Bcl-2 family thermofisher.comfrontiersin.org. This compound facilitates the binding of Bax to the p53 protein, which subsequently leads to the translocation of the p53-Bax complex to the mitochondria, inducing mitochondrial cell death researchgate.netnih.gov.

GADD45B (Growth Arrest and DNA Damage-inducible 45 beta): This gene's mRNA levels are increased upon this compound treatment nih.gov, and it is consistently upregulated in organoids treated with this compound aacrjournals.orgaacrjournals.orgamegroups.orgescholarship.org.

NOXA: Upregulation of NOXA has been reported in organoids following this compound treatment aacrjournals.orgaacrjournals.orgamegroups.orgescholarship.org. Noxa, another BH3-only protein, contributes significantly to p53-mediated apoptosis thermofisher.comresearchgate.net.

DRAM1 (DNA-Damage Regulated Autophagy Modulator 1): DRAM1 is also upregulated by this compound treatment in organoids aacrjournals.orgaacrjournals.orgamegroups.orgescholarship.org.

The upregulation of these genes underscores this compound's role in reactivating the transcriptional activity of p53, thereby engaging intrinsic apoptotic pathways.

Modulation of Cellular Processes

This compound significantly modulates various cellular processes, primarily by restoring the tumor-suppressive functions of mutant p53. It specifically impacts the viability and proliferation of cancer cells harboring mutant p53 nih.govmedchemexpress.com. Beyond its direct effect on p53 aggregation, emerging data suggest that this compound may also exert cytotoxic effects through other mechanisms, including interactions with p53 homologs like p63 and p73 mdpi.com.

Induction of Programmed Cell Death Pathways

A key outcome of this compound's action is the induction of programmed cell death in cancer cells nih.govnih.govmedchemexpress.com.

This compound is a potent inducer of apoptosis nih.govaacrjournals.orgaacrjournals.orgdovepress.comashpublications.org. Studies have shown that this compound treatment increases the proportion of cells stained with YO-PRO-1 (indicating apoptotic cells) and propidium (B1200493) iodide (PI, indicating late apoptotic/necrotic cells) nih.gov. Furthermore, the detection of Bad cleavage upon this compound exposure serves as a clear indicator of apoptosis induction nih.gov. The cell death induced by this compound can be partially mitigated by inhibiting apoptosis with a pan-caspase inhibitor, QV-OPh nih.govresearchgate.net. This mechanism involves the rescue of p53's transcriptional activity, leading to increased cell death selleckchem.com.

Beyond apoptosis, research indicates that this compound can also induce necroptosis in cancer cells, particularly in high-grade serous ovarian carcinoma (HGSOC) cell lines aacrjournals.orgaacrjournals.org. The involvement of necroptosis is supported by observations that NEC-1, an inhibitor of necroptosis, provides a significant but incomplete rescue of cell viability, especially at higher concentrations of this compound nih.govresearchgate.net. This suggests a dual mechanism of cell death induction by this compound, engaging both apoptotic and necroptotic pathways.

This compound plays a crucial role in initiating mitochondrial cell death researchgate.netnih.govmdpi.comresearchgate.net. Its action reactivates mitochondrial apoptotic pathways researchgate.netresearchgate.netmdpi.com. A significant aspect of this mechanism is the promotion of p53's translocation to the mitochondria ashpublications.org. Once translocated, the p53-Bax complex induces mitochondrial cell death researchgate.netnih.gov. Independently of its transcriptional activity, p53 can directly promote apoptosis via mitochondrial mechanisms by binding to anti-apoptotic proteins like Bcl-XL. This interaction derepresses pro-apoptotic mitochondrial proteins such as BAK, BAX, and PUMA, ultimately leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical event in the apoptotic cascade thermofisher.comhaifa.ac.il.

Necroptosis (if applicable in research)

Regulation of Cell Cycle Progression (e.g., G0/G1 phase arrest)

This compound effectively blocks cell cycle progression in cancer cells nih.govaacrjournals.orgaacrjournals.orgmedchemexpress.com. A notable effect is the induction of G0/G1 cell cycle arrest nih.govresearchgate.net. Studies have demonstrated a significant shift in cell cycle distribution, characterized by an increased proportion of cells in the G0/G1 phase and a reduction in cells in the G2/M phase nih.govresearchgate.net. This arrest is consistent with a observed reduction in phospho-Rb(S608/611) levels nih.govresearchgate.net. Importantly, this compound does not appear to induce DNA damage, as indicated by unaltered levels of phospho-Chk2 nih.gov. In in vivo models, the administration of this compound has also been shown to support proliferative arrest nih.gov.

Impact on DNA Synthesis

This compound treatment significantly reduces DNA synthesis and inhibits cell proliferation in cancer cells carrying mutant p53. Studies using prostate cancer (PCa) cell lines such as C4-2, CWRR1, and DU145 have demonstrated a decrease in DNA synthesis following this compound exposure citeab.commybiosource.comcenmed.comgen.storecenmed.com. This inhibitory effect on proliferation is linked to this compound's ability to restore the nuclear function of mutant p53 as a transcriptional factor citeab.comcenmed.comcenmed.com.

Mechanistically, this compound influences cell cycle progression by modulating the expression of critical cell cycle regulators. Research indicates that this compound treatment leads to an increase in the protein expression of p21 and a reduction in Cyclin E expression in PCa cells mybiosource.com. Furthermore, an increase in p21 transcripts has also been observed mybiosource.com. The p21 protein is a well-known cyclin-dependent kinase inhibitor that mediates cell cycle arrest, suggesting that this compound promotes cell cycle inhibition through the re-activation of p53-dependent pathways. While this compound primarily targets mutant p53, it has been noted to exert slight effects on the expression of cell cycle-related genes and DNA synthesis even in castration-resistant prostate cancer (CRPC) cells expressing wild-type (WT) p53, indicating potential broader interactions citeab.com.

Table 1: Impact of this compound on DNA Synthesis and Cell Cycle Markers in PCa Cells
Cell LineEffect on DNA SynthesisEffect on Cell Proliferationp21 Expression (Protein)Cyclin E Expression (Protein)p21 Transcripts
C4-2DecreasedInhibitedIncreasedReducedIncreased
CWRR1DecreasedInhibitedIncreasedReducedIncreased
DU145DecreasedNot specifiedNot specifiedNot specifiedNot specified

Interaction with p53 Family Members and Related Proteins

This compound's therapeutic efficacy stems from its complex interactions with the p53 protein family and other crucial cellular proteins, particularly those involved in protein quality control and degradation pathways.

Influence on MDM2-p53 Axis

The MDM2 protein is a crucial E3 ubiquitin ligase responsible for targeting p53 for proteasomal degradation, thereby maintaining low p53 levels under normal physiological conditions. In many cancers, mutant p53 accumulates to high levels due to its inability to effectively interact with MDM2, leading to a loss of the negative feedback loop that typically regulates p53 stability.

This compound treatment has been shown to reduce the levels of mutant p53 protein in cells. This reduction is attributed to this compound's ability to refold the mutant p53 into a wild-type-like conformation, enabling it to interact with MDM2. When mutant p53 is properly folded, it becomes a substrate for MDM2-mediated degradation, thus reducing its oncogenic accumulation. Further evidence for this interaction comes from co-treatment experiments with Nutlin-3, an MDM2-p53 interaction inhibitor. The combination of this compound and Nutlin-3 resulted in higher p53 levels, supporting the hypothesis that this compound facilitates the refolding of mutant p53 into a conformation capable of interacting with MDM2. This synergistic effect also led to a significant reduction in EC50 values, indicating enhanced efficacy. Importantly, this compound treatment has been observed to increase the expression of p53 target genes, including MDM2, in tumors bearing mutant p53, but not in those with wild-type p53. This demonstrates that this compound re-activates the p53-MDM2 feedback loop in a mutant-specific manner.

Table 3: this compound's Influence on the MDM2-p53 Axis
ConditionMutant p53 LevelsInteraction with MDM2MDM2 Expression (p53 target gene)
Untreated Mutant p53HighImpairedTypically low/dysregulated
This compound TreatedReducedRestoredIncreased (in mutant p53 tumors)
This compound + Nutlin-3Higher (due to MDM2 inhibition)Enhanced (properly folded p53)Not directly specified

Effects on Heat Shock Proteins (e.g., Hsp70)

Heat Shock Proteins (HSPs), particularly the 70 kDa family (Hsp70s), function as molecular chaperones involved in a wide array of cellular protein folding and remodeling processes. Their role in cancer is complex, often being overexpressed and contributing to the survival and growth of cancer cells.

This compound treatment has been reported to lead to reduced levels of both inducible Hsp70 and constitutive Hsc70. The interplay between Hsp70 and p53 is intricate and, at times, contradictory in the literature; some studies suggest Hsp70 helps maintain p53 stability and DNA binding, while others indicate it can inactivate p53 by unfolding it or sequestering it in the cytoplasm. Specifically, the half-life of mutant p53 protein can be increased by Hsp70- and MDM2-dependent protein co-aggregates. Furthermore, Hsp70, in conjunction with Hsp40, can dissociate wild-type p53 tetramers in the nucleus, thereby inhibiting its transcriptional activity. The Mot-2 protein, in the absence of an appropriate Hsp40 co-chaperone, may induce the aggregation of wild-type p53 in the cytoplasm, potentially inhibiting apoptosis, an effect that might be reversed by the presence of Hsc70 and Hsp40 chaperones. The observed reduction in Hsp70/Hsc70 levels upon this compound treatment suggests that this compound may indirectly influence the chaperone machinery, potentially disrupting the support provided by these proteins to aggregated or misfolded mutant p53, thereby contributing to the restoration of p53 function.

Pre Clinical Investigations and Biological Efficacy in Disease Models

Evaluation in In Vivo Animal Models

Effects on Tumor Cell Proliferation Indices

ReACp53 has demonstrated notable effects on tumor cell proliferation indices in pre-clinical models. Studies have shown that this compound treatment leads to a significant reduction in Ki67 positive cells in OVCAR3 xenografts, indicating a decreased proliferative index medchemexpress.comnih.govnih.gov. This reduction in proliferation is accompanied by the induction of cancer cell death, cell cycle arrest, and subsequent p53 degradation selleckchem.commedchemexpress.comnih.govamegroups.cn. For instance, this compound specifically impacts the viability and proliferation of cancer cells harboring mutant p53, while generally sparing wild-type p53 cells when grown as organoids medchemexpress.comnih.gov. In in vivo models, this compound treatment has been shown to reduce tumor proliferation and cause shrinkage of xenografts nih.govnih.gov. Mutant p53-bearing tumors in this compound-treated mice cohorts were observed to be 80-90% smaller in weight compared to control cohorts, confirming the peptide's ability to limit tumor proliferation and shrink tumors in vivo medchemexpress.comnih.gov. Furthermore, this compound has been observed to reduce cell viability in a concentration-dependent manner in various cancer cell lines nih.govamegroups.cnbiorxiv.org.

The effective concentration (EC50) of this compound has been evaluated in specific cell lines. For example, in MIA PaCa-2 cells, this compound exhibited an EC50 of 5.2 ± 0.5 µM at 24 hours and 4.9 ± 0.3 µM at 48 hours biorxiv.org.

Table 1: this compound's Effect on Cell Viability in MIA PaCa-2 Cells

Incubation TimeEC50 (µM)
24 hours5.2 ± 0.5
48 hours4.9 ± 0.3

This compound Activity Across Diverse Cancer Types (e.g., Ovarian, Prostate, Pancreatic, Lung Cancer)

This compound has demonstrated efficacy across a spectrum of cancer types, particularly those characterized by aggregating p53 mutations. Its activity has been observed in:

Ovarian Cancer: this compound has shown efficacy in targeting high-grade serous ovarian carcinomas (HGSOC), a subtype frequently characterized by TP53 mutations abcam.comnih.govnih.govmdpi.comresearchgate.netgodiscoverylab.com. It penetrates into HGSOC primary cancer cells, converting mutant p53 from a punctate state into a soluble, wild-type-like p53, leading to cancer cell death and cell cycle arrest medchemexpress.comnih.gov.

Prostate Cancer: this compound has been effective in targeting prostate cancer cells with aggregating p53 mutations by increasing mitochondrial cell death and inhibiting DNA synthesis nih.govnih.gov. It has also been shown to inhibit xenograft growth of prostate cancer tumors in vivo nih.govnih.govscite.ai.

Pancreatic Cancer: The peptide has been reported to prohibit the growth of pancreatic cancer xenografts harboring aggregating mutations in p53 nih.govmdpi.comscite.ai.

Lung Cancer: Recent research suggests that this compound can restore sensitivity to cisplatin (B142131) in a human lung cancer cell line expressing an exogenous p53R282W mutation in vitro nih.govmdpi.com.

Synergistic Effects with Established Anti-Cancer Agents

A crucial aspect of this compound's therapeutic potential lies in its ability to act synergistically with established anti-cancer agents, particularly platinum-based chemotherapies.

This compound has been shown to restore chemosensitivity in cancer cells, particularly to platinum-based drugs like Carboplatin (B1684641) and Cisplatin, which are commonly used in cancer treatment but often face resistance nih.govmdpi.comresearchgate.netdovepress.com.

Carboplatin: The combination of this compound with Carboplatin has been extensively tested in ovarian cancer models. Studies have shown that the addition of this compound to Carboplatin enhanced tumor cell targeting in the majority of samples tested nih.govresearchgate.netnih.gov. Synergistic effects were observed in some ovarian cancer cell lines (e.g., OVCAR3 cells), while additive effects were measured in a larger proportion of samples, including primary HGSOC tumor samples nih.govmdpi.comresearchgate.netnih.gov. Notably, in 5 out of 6 samples from patients with platinum-resistant disease, the addition of this compound enhanced the efficacy of Carboplatin when administered in combination, suggesting its applicability in targeting therapy-resistant tumors nih.govmdpi.com. This combination led to enhanced apoptosis in OVCAR3 ovarian cancer cells in vitro and extended the survival of mice bearing OVCAR3 intraperitoneal xenografts nih.govresearchgate.netnih.gov.

Table 2: this compound and Carboplatin Combination Effects in Ovarian Cancer Samples

EffectNumber of Samples
Synergistic2
Additive14
Antagonism1

Cisplatin: this compound has also been reported to restore sensitivity to cisplatin in a human lung cancer cell line expressing an exogenous p53R282W mutation in vitro nih.govmdpi.com. This suggests a broader role for this compound in overcoming resistance to platinum-based chemotherapies.

The synergistic efficacy of this compound with platinum-based agents is primarily attributed to its mechanism of restoring p53 function. Since p53 is a key regulator of cellular apoptosis, its restoration by this compound can enhance platinum-mediated apoptosis nih.govmdpi.com. This compound is designed to inhibit mutant p53 aggregation, shifting the equilibrium towards functional, soluble p53 nih.gov. This functional p53 then enters the nucleus, inducing cell death and proliferation arrest nih.gov. By reactivating p53, this compound can sensitize cancer cells to the DNA-damaging effects of drugs like Carboplatin and Cisplatin, which typically induce cell death through mechanisms involving DNA damage and subsequent apoptotic pathways wikipedia.orgmims.comwikiwand.comoaepublish.com. The ability of this compound to refold mutant p53 into a wild-type conformation allows it to interact with MDM2 and be degraded, further contributing to its anti-tumor effects nih.govamegroups.cn. This combinatorial approach leverages the distinct yet complementary mechanisms of this compound and platinum agents to enhance tumor cell targeting and overcome drug resistance.

Advanced Methodologies for Characterizing Reacp53

Cellular Biology Techniques

Cellular biology techniques are fundamental for understanding the direct impact of ReACp53 on cancer cell physiology, including protein localization, cell viability, cell cycle progression, and programmed cell death.

Immunofluorescence (IF) microscopy is a powerful tool used to visualize the spatial distribution of specific proteins within cells. In the context of this compound, IF is crucial for observing its effects on the subcellular localization of p53 and other associated proteins. Studies have employed antibodies such as DO-1 (anti-p53) and PAb240 (anti-mutant p53), along with mitochondrial probes like MitoTracker Green/Red FM, to track these changes nih.govresearchgate.net.

Research findings indicate that this compound effectively targets mutant p53 aggregates, which often appear as puncta in the cytosol of cancer cells. Treatment with this compound has been shown to reduce the number of cells exhibiting these cytosolic p53 puncta. Concurrently, it promotes the re-localization of p53 protein to the nucleus in a significant proportion of cells, suggesting a restoration of its nuclear function as a transcriptional factor nih.govnih.govfrontiersin.orgbiorxiv.org. Furthermore, this compound has been observed to induce the mitochondrial accumulation of p53 and the pro-apoptotic protein Bax in certain cancer cell lines, such as CWRR1 cells, indicating its role in initiating mitochondrial cell death pathways researchgate.net.

Flow cytometry is extensively utilized to quantify various cellular parameters, including cell viability, apoptosis, necrosis, and cell cycle distribution, based on the fluorescent properties of stained cells.

For assessing cell death, common approaches involve staining with Annexin V (to detect early apoptosis by binding to externalized phosphatidylserine) and propidium (B1200493) iodide (PI) or YO-PRO-1 (to identify late apoptotic or necrotic cells with compromised membrane integrity) nih.govresearchgate.netbiorxiv.org. This compound treatment has been shown to induce mitochondrial membrane potential (MMP) depolarization, a hallmark of intrinsic apoptosis, in mutant p53-expressing cells like CWRR1, PC-3 cells engineered with mutant p53, and ovarian cancer cell lines such as S1 GODL and OVCAR3 nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgnih.govresearchgate.net. For instance, in MIA PaCa-2 cells, exposure to this compound resulted in a notable increase in cells undergoing early and late apoptosis biorxiv.orgbiorxiv.org.

Cell cycle analysis by flow cytometry involves staining cellular DNA with dyes like PI and then analyzing the DNA content of individual cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases nih.govresearchgate.netnih.gov. Studies have demonstrated that this compound treatment leads to cell cycle arrest, often characterized by an increase in the G0/G1 phase population and a reduction in cells in the G2/M phase nih.govbiorxiv.orgresearchgate.netnih.govmedchemexpress.com. This indicates an inhibition of cell proliferation. Additionally, flow cytometry can be used to quantify proliferation markers like Ki67, with this compound treatment leading to a significant decline in Ki67-positive cells, further confirming its anti-proliferative effects nih.govmedchemexpress.com.

Table 1: Representative Flow Cytometry Findings for this compound Treatment

Cell Line / ModelThis compound ConcentrationDurationObserved Effect (Flow Cytometry)Reference
CWRR1 cells10 µMNot specifiedIncreased mitochondrial membrane potential (MMP) depolarization nih.govresearchgate.net
PC-3 (mutant p53)10 µMNot specifiedIncreased mitochondrial membrane potential (MMP) depolarization nih.govresearchgate.net
S1 GODL cells5-10 µM4-5 hoursSmall but significant shift to G0/G1, fewer in G2/M nih.govresearchgate.net
OVCAR3 cells10 µM2 daysIncreased YO-PRO-1/PI staining (cell death) nih.gov
MIA PaCa-2 cells5 µMNot specified75.7% early apoptosis, 2.0% late apoptosis biorxiv.orgbiorxiv.org
OVCAR3 xenograftsNot specified1 weekSignificant decline in Ki67 positive cells nih.govmedchemexpress.com

Clonogenic survival assays are considered the gold standard for evaluating the long-term reproductive viability of cells after various treatments. This assay involves plating a small number of cells, exposing them to the compound (e.g., 10 µM this compound for 72 hours), allowing them to grow for an extended period (7-10 days) to form colonies, and then staining and counting colonies consisting of more than 50 cells nih.gov.

Results from clonogenic survival assays consistently demonstrate that this compound significantly reduces the clonogenic survival of cancer cells expressing mutant p53. For example, this compound treatment substantially decreased the clonogenic survival of CWRR1 and DU145 prostate cancer cells nih.govnih.govduke.edu. In PC-3 cells engineered to express mutant p53 (e.g., p53223Leu or p53175His), this compound effectively inhibited clonogenic cell survival, whereas it had no such effect on parental PC-3 cells or those expressing wild-type p53 nih.govresearchgate.net. These findings underscore this compound's ability to impair the long-term proliferative capacity of mutant p53-bearing cancer cells.

Table 2: Clonogenic Survival Assay Results with this compound

Cell Line / ModelThis compound ConcentrationDurationEffect on Clonogenic Survival (% of control)Reference
CWRR1 cells10 µM72 hours31.2 ± 2.19% (p=0.0001) nih.gov
DU145 cells10 µM72 hours64.2 ± 6.32% (p=0.0011) nih.gov
C4-2 cells10 µM72 hoursNo significant cell killing effect nih.gov
PC-3 (p53223Leu)10 µMNot specifiedInhibited nih.govresearchgate.net
PC-3 (p53175His)10 µMNot specifiedInhibited nih.govresearchgate.net

Flow Cytometry for Cell Death and Cell Cycle Analysis

Molecular Biology Techniques

Molecular biology techniques provide insights into the genetic and protein-level changes induced by this compound, offering a deeper understanding of its molecular mechanism of action.

Gene expression analysis, primarily through RNA sequencing (RNA-seq) and Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), is vital for evaluating the transcriptional impact of this compound. These techniques determine how this compound influences the expression levels of p53 target genes and other genes involved in cellular pathways.

This compound is known to restore the nuclear function of mutant p53 as a transcriptional factor nih.govnih.govselleckchem.com. This restoration leads to the upregulation of several well-characterized p53 target genes. For instance, RNA-seq analysis of OVCAR3 organoids and primary high-grade serous ovarian carcinoma (HGSOC) patient samples treated with this compound revealed significant upregulation of messenger RNAs (mRNAs) for genes such as p21 (CDKN1A), GADD45B, PUMA, NOXA, and DRAM1 researchgate.net. These genes are critical mediators of cell cycle arrest, DNA damage response, and apoptosis researchgate.netescholarship.orgembopress.org. RT-qPCR is often used to validate these findings and quantify the expression levels of specific p53 target genes escholarship.orgembopress.orgmdpi.com.

The observed changes in gene expression are typically specific to cells carrying mutant p53, with minimal or no significant transcriptional effects in cells expressing wild-type p53 researchgate.net. This specificity further supports this compound's targeted mechanism of action on mutant p53. This compound has also been shown to influence the protein expression of MDM2, a negative regulator of p53, and other p53-interacting proteins like Bax nih.govmedchemexpress.com.

Table 3: Key p53 Target Genes Upregulated by this compound

Gene NameFunctionObserved Effect (RNA-seq / RT-qPCR)Cell Lines / ModelsReference
p21 (CDKN1A)Cell cycle arrestUpregulatedOVCAR3, HGSOC primary cells researchgate.netescholarship.org
GADD45BDNA damage response, growth arrestUpregulatedOVCAR3, HGSOC primary cells researchgate.net
PUMAApoptosis (pro-apoptotic)UpregulatedOVCAR3, HGSOC primary cells researchgate.net
NOXAApoptosis (pro-apoptotic)UpregulatedOVCAR3, HGSOC primary cells researchgate.net
DRAM1Autophagy, cell deathUpregulatedOVCAR3, HGSOC primary cells researchgate.net

Histopathological and immunohistochemical (IHC) analyses are essential for evaluating the effects of this compound within the complex environment of tissue samples, such as tumor xenografts. These techniques provide morphological details (Hematoxylin and Eosin, H&E staining) and specific protein expression patterns (IHC).

IHC staining for Ki67, a nuclear protein associated with cell proliferation, is commonly used to assess tumor growth and response to treatment turkjpath.orgsgo-iasgo.comnih.gov. Studies have shown that this compound treatment leads to a significant decrease in Ki67 staining in xenograft tumor tissues, such as those derived from CWRR1 prostate cancer cells or OVCAR3 ovarian cancer cells, indicating a reduction in tumor cell proliferation nih.govnih.govmedchemexpress.com.

Immunohistochemistry can also be employed to visualize changes in p53 protein expression and localization within tissues. For instance, IHC with DO-1 and PAb240 antibodies in xenografts has shown that this compound treatment can reduce cytosolic p53 puncta and promote nuclear p53 staining in CWRR1-derived xenografts nih.gov. The pro-apoptotic protein Bax can also be assessed via IHC to confirm its accumulation in response to this compound, supporting the induction of apoptosis researchgate.net.

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a specific method for detecting DNA fragmentation, a hallmark of apoptosis, directly within tissue sections researchgate.net. While direct results for this compound and TUNEL were not explicitly detailed in the search results, TUNEL assays are a standard component of histopathological analysis to quantify apoptotic cells in response to therapeutic interventions researchgate.netresearchgate.net.

Conceptual Advancements and Future Academic Research Directions

Elucidating the Role of ReACp53 in Tumor Microenvironment Modulation

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, immune cells, stromal cells (such as fibroblasts and endothelial cells), signaling molecules, and the extracellular matrix (ECM). This intricate network plays a critical role in tumor progression, metastasis, and response to therapy. nih.govtechscience.comnih.gov Mutant p53 (mutp53), which is prevalent in over half of human cancers, not only loses its tumor suppressor function but often acquires novel oncogenic gain-of-function (GOF) activities that can significantly remodel the TME. researchgate.netfrontiersin.org this compound is a cell-penetrating peptide designed to inhibit the aggregation of misfolded mutp53, aiming to restore its tumor suppressive functions. abcam.comnih.govrsc.org Research is ongoing to elucidate how this compound's action on mutp53 might influence the various components of the TME.

Mutant p53 can contribute to an immunosuppressive TME by promoting the recruitment of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and by suppressing anti-tumor immunity. nih.govmdpi.com It can also impair antigen presentation pathways and upregulate immune checkpoint molecules, facilitating immune evasion. mdpi.com By inhibiting mutp53 aggregation and potentially restoring some wild-type p53 function or neutralizing mutp53 GOF, this compound could theoretically counteract these immunosuppressive effects. Restoring p53 function has been shown in some contexts to induce an anti-cancer immune response and restore anti-cancer immune cell infiltration in "cold" tumors. frontiersin.org

Furthermore, mutp53 can influence stromal cells, particularly cancer-associated fibroblasts (CAFs). Mutp53 can affect the secretome of tumor cells and stromal cells, altering the signaling between these components. mdpi.com For instance, mutp53 can promote the secretion of pro-inflammatory cytokines and factors that induce angiogenesis. frontiersin.orgoup.com It can also impact the extracellular matrix by activating matrix metalloproteinases (MMPs) which degrade the ECM, contributing to increased invasiveness and metastasis. frontiersin.orgfrontiersin.org this compound's ability to target mutp53 could potentially mitigate these effects on stromal cells and the ECM, thereby remodeling the TME to be less conducive to tumor growth and spread.

Studies using patient-derived organoids (PDOs) have shown that this compound can affect the viability of cancer cells bearing mutant p53. nih.gov While these organoid models aim to preserve aspects of the tumor microenvironment, including the immune profile and extracellular matrix components, detailed data specifically on how this compound modulates immune cells, stromal cells, or ECM within these models is an area of ongoing investigation. researchgate.netmdpi.com

The complex interplay between mutp53 and the TME highlights the potential for therapeutic strategies targeting mutp53, such as this compound, to have multifaceted effects beyond direct anti-cancer cell activity. researchgate.netwindows.net Further research is needed to fully understand the specific mechanisms by which this compound influences immune cell infiltration and function, stromal cell behavior, and ECM remodeling within the tumor microenvironment.

Data Tables

Q & A

Q. What experimental models are used to evaluate ReACp53's efficacy in restoring p53 function?

Methodological Answer: this compound is tested in in vitro cancer cell lines (e.g., ovarian OVCAR-3, prostate C4–2, and CWRR1) and in vivo xenograft models. Key assays include:

  • Western blotting to analyze p53 target proteins (e.g., p21 upregulation, Cyclin E downregulation) .
  • BrdU incorporation assays to measure DNA synthesis inhibition .
  • Immunofluorescence to track p53 nuclear relocalization (using antibodies like PAb240 and DAPI counterstaining) .
  • Xenograft tumor volume monitoring in mice, with post-treatment IHC for Ki67 (proliferation marker) and p21 expression .

Q. How does this compound mechanistically inhibit mutant p53 aggregation?

Methodological Answer: this compound binds aggregation-prone regions (e.g., residues 180–233 in R175H mutants) through:

  • Hydrophobic interactions with residues L188 and L201 .
  • Salt bridges/hydrogen bonds with D186, E198, D204, E221, and E224 . This stabilizes the wild-type p53 conformation, reduces solvent exposure of aggregation-prone regions (residues 182–213), and prevents amyloid fibril formation, as shown by molecular dynamics simulations and blue native PAGE (BN-PAGE) .

Q. What assays confirm this compound's selectivity for mutant p53 over wild-type p53?

Methodological Answer: Selectivity is validated via:

  • Comparative cytotoxicity assays in wild-type vs. mutant p53 cell lines (e.g., minimal effect on WT p53 cells in BrdU and MTS assays) .
  • Transcriptional profiling of p53 target genes (e.g., p21, PUMA) using qPCR, showing activation only in mutant p53 models .
  • Immunoprecipitation with anti-p53 antibodies (e.g., DO-1) to confirm reduced cytoplasmic aggregates in mutant p53 cells .

Advanced Research Questions

Q. How can researchers optimize this compound combination therapies with standard chemotherapeutics?

Methodological Answer: Synergy with carboplatin is assessed using:

  • Dose-response matrices and Chou-Talalay synergy analysis in ovarian cancer cell lines (e.g., OVCAR3, OVCAR8) .
  • In vivo survival studies in xenograft models, comparing tumor regression in monotherapy vs. combination arms .
  • Apoptosis assays (e.g., Annexin V staining) to validate enhanced cell death in platinum-resistant models .

Q. What methods identify this compound's off-target effects on androgen receptor (AR) signaling in prostate cancer?

Methodological Answer:

  • Co-immunoprecipitation (Co-IP) to assess AR-p53 interactions post-ReACp53 treatment .
  • Clonogenic survival assays under androgen deprivation (ADT), measuring this compound's impact on AR-positive vs. AR-negative cell viability .
  • Transcriptomic profiling (RNA-seq) to detect changes in AR-regulated genes (e.g., PSA) in this compound-treated CRPC models .

Q. How can structural biology techniques elucidate this compound's binding dynamics with mutant p53?

Methodological Answer:

  • Molecular dynamics (MD) simulations of this compound-p53 complexes (e.g., GROMACS software) to map interaction hotspots .
  • Cryo-EM or X-ray crystallography to resolve this compound-p53 binding conformations .
  • Alanine scanning mutagenesis of this compound to identify critical residues for activity .

Q. What strategies address variable this compound efficacy across p53 mutation subtypes?

Methodological Answer:

  • Aggregation propensity screening using Thioflavin T assays for different p53 mutants (e.g., R248Q vs. R175H) .
  • Patient-derived organoids (PDOs) treated with this compound to correlate mutational profiles (via NGS) with response .
  • Thermal shift assays to quantify this compound-induced stabilization of mutant p53 isoforms .

Data Contradictions and Validation

Q. How to reconcile conflicting results in this compound's in vivo efficacy across tumor models?

Methodological Answer: Discrepancies (e.g., strong tumor suppression in CWRR1 xenografts vs. limited efficacy in C4–2 models ) require:

  • Comparative phosphoproteomics to identify signaling pathway differences (e.g., PI3K/AKT activation).
  • Single-cell RNA-seq to dissect tumor heterogeneity and stromal contributions .
  • Pharmacokinetic studies measuring this compound penetration in diverse microenvironments .

Q. What validation steps ensure this compound's cytotoxicity is p53-specific and not artifact-driven?

Methodological Answer:

  • Rescue experiments using p53 knockdown (siRNA/shRNA) to confirm loss of this compound activity .
  • Cross-species validation in p53-humanized mouse models .
  • Off-target screens (e.g., proteome-wide affinity pulldowns) to rule out non-p53 interactions .

Tables of Key Findings

Assay Key Result Reference
Western blot (p21)2.5-fold increase in CWRR1 cells
BN-PAGE (p53 aggregates)60% reduction in OVCAR-3
Synergy score (Carboplatin + this compound)CI = 0.7 in OVCAR3
MD simulation (binding energy)ΔG = -45 kcal/mol for R175H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.